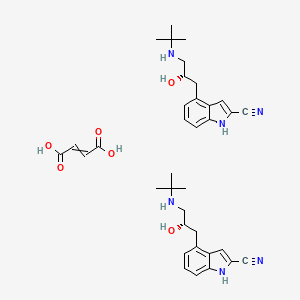

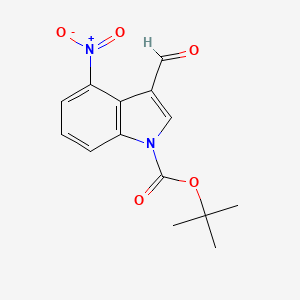

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate

Overview

Description

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is a significant intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) highlights its role in producing compounds that target the PI3K/AKT/mTOR pathway in cancer, crucial for cell growth and survival.

Novel Building Blocks in Organic Chemistry

The compound has been utilized in regio-selective synthesis processes, like the one developed for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which showcases its role in facilitating selective, un-symmetrical substitutions (Nguyen, Schiksnis, & Michelotti, 2009).

Crystal Structure and Molecular Calculations

This chemical has been pivotal in synthesizing new derivatives for structural analysis and density functional theory calculations. For instance, Mannes et al. (2017) synthesized new derivatives to understand their crystal structures and molecular orbital calculations (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

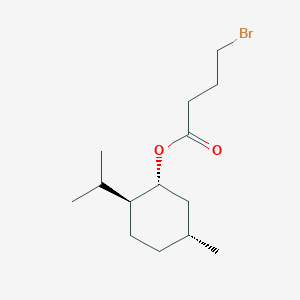

Stereochemistry in Organic Synthesis

Its derivatives have been central in studies focused on stereochemistry. Kollár and Sándor (1993) highlighted its role in the hydroformylation process, which is critical for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Synthesis of Selective Androgen Receptor Modulators

Boros, Kaldor, and Turnbull (2011) used a derivative in the synthesis of selective androgen receptor modulators, underlining its application in developing specific therapeutic agents (Boros, Kaldor, & Turnbull, 2011).

Tryptamine Precursors Synthesis

In the field of pharmaceutical and biological research, derivatives of this compound have been synthesized as precursors to tryptamines, which are of significant interest due to the importance of the indole framework (Chen, Geng, Li, Huang, Pan, & Wang, 2013).

Synthesis of Spirocyclic Indoline Lactone

Hodges, Wang, and Riley (2004) utilized a derivative in the synthesis of spirocyclic indoline lactone, demonstrating its utility in creating complex organic structures (Hodges, Wang, & Riley, 2004).

Mechanism of Action

Target of Action

“tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate”, also known as “3-Formyl-4-nitro-indole-1-carboxylic acid tert-butyl ester”, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, often related to the targets they interact with

Result of Action

Indole derivatives are known to have a variety of effects, often related to the biochemical pathways they affect

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s formyl and nitro groups are reactive and can participate in nucleophilic and electrophilic reactions, respectively. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state . Additionally, the compound can bind to proteins involved in signal transduction pathways, potentially altering their function and downstream signaling events.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway . This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, it may exert protective effects against oxidative stress by upregulating antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, it can activate transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that its effects on cellular function can persist for several days, with sustained activation of antioxidant pathways and inhibition of inflammatory responses. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative damage. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The compound can also be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within specific cellular compartments.

properties

IUPAC Name |

tert-butyl 3-formyl-4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)12-10(15)5-4-6-11(12)16(19)20/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQLLEWIPLWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856490 | |

| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195785-11-5 | |

| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)